3-(2-Oxocyclohexyl)propanoic acid
Overview
Description
The compound of interest, 3-(2-Oxocyclohexyl)propanoic acid, is a chemical that can be associated with various reactions and synthesis methods. While the provided papers do not directly discuss this compound, they provide insights into related chemical structures and reactions that can be extrapolated to understand the properties and synthesis of 3-(2-Oxocyclohexyl)propanoic acid.
Synthesis Analysis
The synthesis of structurally related compounds involves multiple steps, including condensation reactions, Diels-Alder reactions, and reductions. For instance, the synthesis of (Propyl-2′ cyclohexen-4′ yl-1′)-9 nonanoic acid was achieved through a series of reactions starting with condensation and followed by a Diels-Alder reaction and a reduction step . Similarly, the synthesis of enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid was reported using environmentally benign conditions, indicating the possibility of synthesizing related compounds like 3-(2-Oxocyclohexyl)propanoic acid through green chemistry approaches .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(2-Oxocyclohexyl)propanoic acid can be complex, with stereochemistry playing a significant role. For example, the separation of two stereoisomers of a related compound was achieved using reverse-phase high-performance liquid chromatography, highlighting the importance of stereochemistry in the analysis of such molecules .
Chemical Reactions Analysis
The reactivity of compounds with cyclohexyl groups can be studied through various reactions. Photoinduced reactions of 3-(hydroxymethyl)benzophenone, a compound with a similar aromatic structure, were investigated, showing the formation of radical species and light-absorbing transient species . Oxidation reactions catalyzed by vanadium-containing heteropolyanions have been used to oxidize cyclohexanone derivatives to produce dicarboxylic acids , suggesting potential oxidation pathways for 3-(2-Oxocyclohexyl)propanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-(2-Oxocyclohexyl)propanoic acid can be inferred from their behavior in various conditions. The oxidation of 2-methylcyclohexanone by dioxygen in the presence of heteropolyanions and the effects of solvents on this reaction provide insights into the reactivity and solubility of cyclohexanone derivatives . The analytical method developed for the separation of stereoisomers also provides information on the stability and detection limits of similar compounds .
Scientific Research Applications
Synthesis and Chemical Applications
Preparative Synthesis Method : A method for the synthesis of biologically active 2-thioxo-l,3thiazan-4-ones, involving 3-(aminothiocarbonylthio)propanoic acids as intermediates, highlights the importance of 3-(2-Oxocyclohexyl)propanoic acid in chemical synthesis. This process uses anhydrous solvents for a more efficient synthesis (Orlinskii, 1996).
Phloretic Acid and Polybenzoxazine : The compound's use in enhancing the reactivity of molecules towards benzoxazine ring formation demonstrates its utility in developing new materials with specific thermal and thermo-mechanical properties suitable for a wide range of applications (Trejo-Machin et al., 2017).
Enantiomerically Pure Forms : The scalable preparation of both enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid in enantiomerically pure form, using environmentally benign conditions, underscores its significance in stereochemistry (Vamos & Kobayashi, 2008).
Agricultural Applications
- Postemergence Grass Control : The application of certain propanoic acid derivatives in controlling grass in peanut cultivation demonstrates the agricultural significance of related compounds (Grichar & Boswell, 1986).
Safety And Hazards
Future Directions
The future directions for research and applications of 3-(2-Oxocyclohexyl)propanoic acid are not specified in the available resources . The potential uses of this compound could be explored in various fields such as pharmaceuticals, materials science, and chemical synthesis.
Relevant Papers
Relevant papers related to 3-(2-Oxocyclohexyl)propanoic acid were not found in the available resources . Further literature search may provide more information on the synthesis, properties, and applications of this compound.
properties
IUPAC Name |
3-(2-oxocyclohexyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h7H,1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIZEWRBCTUEFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305776 | |
Record name | 2-Oxocyclohexanepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601305776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxocyclohexyl)propanoic acid | |
CAS RN |
2275-26-5 | |
Record name | 2-Oxocyclohexanepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2275-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxocyclohexanepropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002275265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2275-26-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119501 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Oxocyclohexanepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601305776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxocyclohexanepropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.179 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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